molecular formula C18H35K2O3P B12669931 Potassium (Z)-9-octadecenyl phosphonate CAS No. 61392-13-0

Potassium (Z)-9-octadecenyl phosphonate

Cat. No.: B12669931
CAS No.: 61392-13-0
M. Wt: 408.6 g/mol
InChI Key: YVQWFJHQBZYRNN-XXAVUKJNSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (Z)-9-octadecenyl phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a long-chain unsaturated hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium (Z)-9-octadecenyl phosphonate typically involves the reaction of (Z)-9-octadecenyl alcohol with a phosphonic acid derivative. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. The reaction conditions often require a catalyst, such as palladium or copper, and may be conducted under microwave irradiation to enhance the reaction rate .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. The process may also include steps for purification, such as distillation or crystallization, to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Potassium (Z)-9-octadecenyl phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Potassium (Z)-9-octadecenyl phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (Z)-9-octadecenyl phosphonate involves its interaction with biological membranes and enzymes. The long hydrocarbon chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the phosphonate group can inhibit enzymes by mimicking phosphate substrates, thereby interfering with metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Potassium (Z)-9-octadecenyl phosphonate is unique due to its combination of a long unsaturated hydrocarbon chain and a phosphonate group. This structure imparts both hydrophobic and hydrophilic properties, making it versatile for various applications. Unlike glyphosate, which is primarily used as an herbicide, this compound has broader applications in medicine and industry. Compared to bisphosphonates, it has a different mechanism of action and target applications .

Properties

CAS No.

61392-13-0

Molecular Formula

C18H35K2O3P

Molecular Weight

408.6 g/mol

IUPAC Name

dipotassium;[(Z)-octadec-9-enyl]-dioxido-oxo-λ5-phosphane

InChI

InChI=1S/C18H37O3P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;;/h9-10H,2-8,11-18H2,1H3,(H2,19,20,21);;/q;2*+1/p-2/b10-9-;;

InChI Key

YVQWFJHQBZYRNN-XXAVUKJNSA-L

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCP(=O)([O-])[O-].[K+].[K+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCP(=O)([O-])[O-].[K+].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.